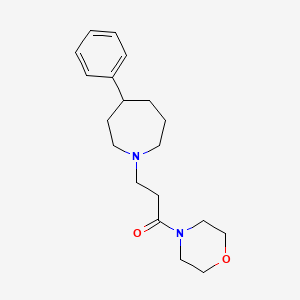![molecular formula C18H22N4O3 B7168505 1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7168505.png)
1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that features a piperidine ring, a benzoyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Formation of the Oxazole Moiety: The oxazole ring is synthesized through a cyclization reaction involving 5-methyl-1,2-oxazole precursors.
Coupling Reactions: The final step involves coupling the piperidine, benzoyl, and oxazole components under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-Chlorobenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure with a chlorobenzoyl group instead of a methylbenzoyl group.
1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-ethyl-1,2-oxazol-3-yl)urea: Similar structure with an ethyl group on the oxazole ring instead of a methyl group.
Uniqueness
1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[1-(4-methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-3-5-14(6-4-12)17(23)22-9-7-15(8-10-22)19-18(24)20-16-11-13(2)25-21-16/h3-6,11,15H,7-10H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCOPBCBCHREHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[2-(2-ethylanilino)-2-oxoethyl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7168428.png)
![[1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7168444.png)
![3,5-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]piperidine-1-sulfonamide](/img/structure/B7168451.png)
![N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7168457.png)

![2-[[1-(4-Ethoxybenzoyl)piperidin-4-yl]amino]-2-(4-fluorophenyl)acetamide](/img/structure/B7168469.png)

![8,9-dichloro-N-[(3-methylimidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7168490.png)
![1-(5-Methyl-1,3-thiazol-2-yl)-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B7168498.png)
![N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide](/img/structure/B7168511.png)
![4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B7168513.png)
![2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B7168515.png)
![4-[(2-methylfuran-3-carbonyl)amino]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7168522.png)
![2-(3-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B7168523.png)
